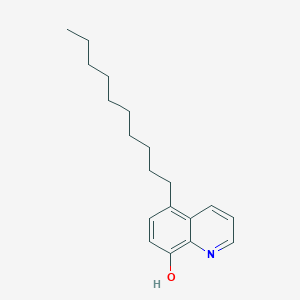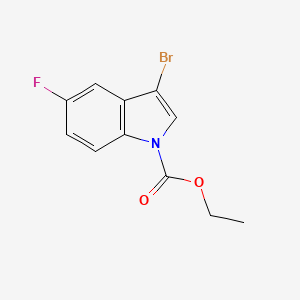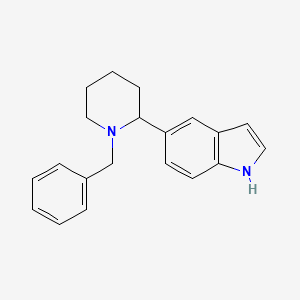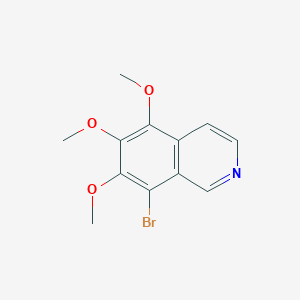
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a phenyl ring, and a hydroxyisoquinolinone core, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach is the Mannich reaction, where a phenol, formaldehyde, and dimethylamine are reacted under controlled conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroisoquinolinones, and various substituted isoquinolinones, depending on the specific reagents and conditions used.
科学研究应用
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with proteins, affecting their function. Additionally, the hydroxyisoquinolinone core can participate in redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: This compound also contains a dimethylamino group and a phenolic hydroxyl group, making it structurally similar.
4-(Dimethylamino)phenyl derivatives: These compounds share the dimethylamino group and phenyl ring but differ in the rest of the structure.
Uniqueness
4-(3-((Dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one is unique due to its combination of functional groups and the presence of the hydroxyisoquinolinone core. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
651029-60-6 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
4-[3-[(dimethylamino)methyl]phenyl]-5-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C18H18N2O2/c1-20(2)11-12-5-3-6-13(9-12)15-10-19-18(22)14-7-4-8-16(21)17(14)15/h3-10,21H,11H2,1-2H3,(H,19,22) |
InChI 键 |
KFPSPGLZIXMMMD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC(=CC=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-Methoxyphenyl)methyl]-2-propyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11838204.png)


![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)





![3-[(4-Bromo-3,5-dimethylphenoxy)methyl]cyclobutan-1-ol](/img/structure/B11838282.png)
